N-[(3-chloro-4-methoxyphenyl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
The compound “N-[(3-chloro-4-methoxyphenyl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide” is an organic compound containing several functional groups, including an oxazole ring, a carboxamide group, and methoxy and chloro substituents on phenyl rings. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include an oxazole ring (a five-membered ring containing one oxygen and one nitrogen atom), two phenyl rings (six-membered carbon rings) with chloro and methoxy substituents, a methyl group attached to the oxazole ring, and a carboxamide group (consisting of a carbonyl group (C=O) and an amine group (NH2)) attached to the oxazole ring .Scientific Research Applications
Antimicrobial Activity
Research involving structurally related compounds has demonstrated potential antimicrobial properties. For instance, compounds with similar structural features have been synthesized and tested for their efficacy against various bacterial and fungal strains. This suggests that N-[(3-chloro-4-methoxyphenyl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide could be explored for its antimicrobial capabilities, given the precedent for such structural motifs exhibiting bioactivity (Desai, Dodiya, & Shihora, 2011).
Synthetic Methodology and Chemical Reactivity
The synthesis and characterization of compounds bearing resemblance to the target molecule have been extensively studied, providing a foundation for understanding the chemical reactivity and potential synthetic routes that could be applicable to this compound. Studies have detailed novel synthetic approaches leading to heterocyclic compounds that could serve as a basis for developing new drugs or materials (Deady & Devine, 2006).
Potential for Biological Activity
The incorporation of chlorophenyl and methoxyphenyl groups, as observed in related molecules, has been linked to significant biological activities, including anticonvulsant and anticancer properties. This implies that further investigation into this compound could unveil potential therapeutic applications (Kubicki, Bassyouni, & Codding, 2000).
Radiotracer Applications
Compounds with structural similarities have been utilized in the development of PET radiotracers, highlighting the potential for this compound to be used in medical imaging to study various biological processes and diseases (Katoch-Rouse & Horti, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-11-17(18(23-26-11)13-5-3-4-6-14(13)20)19(24)22-10-12-7-8-16(25-2)15(21)9-12/h3-9H,10H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHYBDALADSCLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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